molecular formula C10H14N2O B2715123 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine CAS No. 2197781-42-1

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine

Cat. No. B2715123
M. Wt: 178.235
InChI Key: DZCDOYWCWUJRBY-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, molecular weight, and possibly its IUPAC name.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and yields.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could involve kinetic studies, studying the mechanism of the reaction, and identifying the products of the reaction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antiviral Activity

  • Antiretroviral Activity : Compounds related to 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine have been evaluated for their antiretroviral activity, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. A study highlighted the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibition of retrovirus replication in cell culture, pointing towards potential applications in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Antifungal Activity

  • Antifungal Agents : Another domain of application is in the development of antifungal agents. 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed promising results against Aspergillus terreus and Aspergillus niger, underlining their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, AlameriAmeer, 2017).

Anticancer Activity

  • Microtubule Targeting Agents : The conformational shape of N-naphthyl-cyclopenta[d]pyrimidines, which could be structurally related to 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine, was found to significantly affect their potency as microtubule targeting agents, with implications for anticancer drug design and therapy (Xiang, Quadery, Hamel, Luckett-Chastain, Ihnat, Mooberry, Gangjee, 2020).

Chemical Synthesis and Structural Analysis

  • Crystal Structure Analysis : Studies have focused on the crystal structure analysis of pyrimidine derivatives, including those with cyclopropyl groups, to understand their molecular and electronic structures. This knowledge is crucial for designing compounds with desired physical and chemical properties for various applications (Rajam, Muthiah, Butcher, Jasinski, Glidewell, 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(cyclopropylmethoxy)-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-5-10(12-8(2)11-7)13-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCDOYWCWUJRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine

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